molecular formula C16H14O4 B1606327 Heratomin CAS No. 61265-06-3

Heratomin

Cat. No.: B1606327
CAS No.: 61265-06-3
M. Wt: 270.28 g/mol
InChI Key: DSDJMMMGDPDPIX-UHFFFAOYSA-N
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Description

Heratomin is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a neurotransmitter that plays a crucial role in regulating various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heratomin typically involves several steps, starting from simple precursors. One common method involves the condensation of a suitable aldehyde with an amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Heratomin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. These reactions often require specific catalysts and conditions to proceed efficiently.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various catalysts, such as palladium on carbon, and specific reaction conditions tailored to the desired substitution.

Major Products Formed

Scientific Research Applications

Heratomin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study various chemical reactions and mechanisms.

    Biology: Plays a role in neurotransmission and is used to study the functioning of the nervous system.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other medical conditions.

    Industry: Used in the production of various pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

Heratomin exerts its effects by interacting with specific molecular targets in the body. It binds to receptors on the surface of cells, triggering a cascade of intracellular signaling pathways. These pathways regulate various physiological processes, such as mood, sleep, and appetite. The exact mechanism involves complex interactions between this compound and its receptors, leading to changes in cellular activity and function.

Comparison with Similar Compounds

Heratomin is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:

    Serotonin: Another neurotransmitter with similar functions but different structural features.

    Dopamine: A neurotransmitter involved in reward and pleasure mechanisms, with distinct structural and functional differences.

    Norepinephrine: A neurotransmitter that plays a role in the fight-or-flight response, differing in its chemical structure and effects.

This compound stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10(2)5-7-18-13-9-11-3-4-14(17)20-15(11)12-6-8-19-16(12)13/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDJMMMGDPDPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976761
Record name 6-[(3-Methylbut-2-en-1-yl)oxy]-2H-furo[2,3-h][1]benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61265-06-3
Record name Heratomin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061265063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(3-Methylbut-2-en-1-yl)oxy]-2H-furo[2,3-h][1]benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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